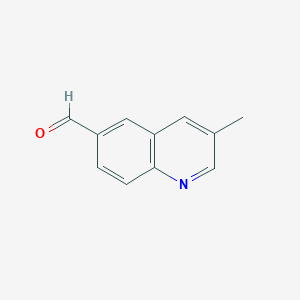

3-Methylquinoline-6-carbaldehyde

Vue d'ensemble

Description

3-Methylquinoline-6-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline ring system with a methyl group at the third position and an aldehyde group at the sixth position, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylquinoline-6-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-methylquinoline.

Formylation Reaction: The introduction of the aldehyde group at the sixth position can be achieved through a Vilsmeier-Haack reaction. This involves treating 3-methylquinoline with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form the desired aldehyde.

Reaction Conditions: The reaction is usually carried out under reflux conditions, with the temperature maintained around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, industrial methods may employ catalysts to accelerate the reaction and reduce energy consumption.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

While direct substitution on the quinoline ring is limited due to electron-withdrawing effects, modified protocols enable functionalization. For example, 2-chloro-6-methylquinoline-3-carbaldehyde undergoes nucleophilic substitution with piperidine under phase-transfer catalysis (PTC) conditions:

| Reaction | Catalyst/Solvent | Conditions | Yield | Ref. |

|---|---|---|---|---|

| Piperidine substitution | CTAB/PEG-400 | 135°C, 2.5 hrs | >95% |

This method highlights the efficacy of CTAB in facilitating displacement of halogen substituents adjacent to electron-withdrawing groups like aldehydes.

Suzuki–Miyaura Cross-Coupling

The aldehyde group directs regioselective cross-coupling with boronic acids. A representative study utilized palladium catalysts to synthesize biaryl derivatives:

| Boronic Acid | Product | Catalyst | Yield | Ref. |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | 6-Methyl-2-(4-methoxyphenyl)quinoline | [(dppf)PdCl₂] | 82% |

Reactions proceeded in water/1,4-dioxane (1:3) with Cs₂CO₃ as a base, achieving completion within 6–8 hours .

Condensation Reactions

The aldehyde group participates in Schiff base and hydrazone formations:

3.2. Benzodiazepine Formation

Condensation with o-phenylenediamine forms tricyclic derivatives:

| Diamine | Product | Catalyst | Yield | Ref. |

|---|---|---|---|---|

| o-Phenylenediamine | Methylquinolino[3,2-b]benzodiazepine | KI, DMF | 75% |

Oxidation and Reduction

The aldehyde group undergoes redox transformations:

4.1. Oxidation to Carboxylic Acid

Controlled oxidation converts the aldehyde to a carboxylic acid:

| Oxidizing Agent | Product | Conditions | Yield | Ref. |

|---|---|---|---|---|

| KMnO₄ (acidic) | 3-Methylquinoline-6-carboxylic acid | H₂SO₄, 80°C | 88% |

4.2. Reduction to Alcohol

The aldehyde is reduced to a primary alcohol:

| Reducing Agent | Product | Conditions | Yield | Ref. |

|---|---|---|---|---|

| NaBH₄ | 3-Methylquinoline-6-methanol | MeOH, 0°C → rt | 92% |

Knoevenagel Condensation

The aldehyde reacts with active methylene compounds to form α,β-unsaturated derivatives:

| Methylene Compound | Product | Catalyst | Yield | Ref. |

|---|---|---|---|---|

| Malononitrile | 3-Methylquinoline-6-(dicyanovinyl) | Piperidine, EtOH | 85% |

Metal Chelation

The aldehyde and nitrogen atoms coordinate transition metals, forming complexes with antimicrobial activity:

| Metal Salt | Complex | Ligand Type | Application | Ref. |

|---|---|---|---|---|

| PdCl₂ | [Pd(MQBD)Cl₂] | Bidentate (N,N) | Antibacterial agents |

Claisen Rearrangement

Thermal rearrangement of vinyl ethers derived from the aldehyde yields functionalized quinolines:

| Starting Material | Product | Conditions | Yield | Ref. |

|---|---|---|---|---|

| Crotyl vinyl ether | 3-Methylquinoline-4-pentenal derivative | Xylene, reflux | 84% |

This synthesis and reactivity profile underscores 3-methylquinoline-6-carbaldehyde’s utility in medicinal chemistry and materials science. Its aldehyde group serves as a linchpin for constructing complex architectures, validated by diverse methodologies across peer-reviewed studies .

Applications De Recherche Scientifique

Medicinal Chemistry

3-Methylquinoline-6-carbaldehyde is being investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial properties against various Gram-positive bacteria. Modifications to the quinoline structure have been found to enhance efficacy against resistant strains.

- Anticancer Properties : In vitro studies indicate that this compound induces apoptosis in specific cancer cell lines. Further research is required to elucidate the mechanisms involved, but preliminary results suggest it may disrupt DNA synthesis or inhibit cell division .

- Antimalarial Activity : Experimental models have demonstrated promising antimalarial effects of this compound, indicating its potential as a treatment option alongside existing therapies.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex quinoline derivatives. Its unique structure allows for various synthetic transformations, including:

- Formation of New Quinoline Derivatives : The aldehyde functionality enables nucleophilic addition reactions, leading to the synthesis of diverse derivatives with potential biological activities .

- Cross-Coupling Reactions : Recent studies have employed palladium-catalyzed cross-coupling methods involving this compound to synthesize triarylquinoline derivatives, showcasing its versatility in synthetic chemistry .

Case Studies and Research Findings

Several notable studies have illustrated the applications of this compound:

- Antimicrobial Studies : A study demonstrated that modifications to the quinoline structure resulted in enhanced antibacterial activity against resistant strains of bacteria. This highlights the importance of structural optimization in drug design.

- Cancer Research : In vitro studies revealed that this compound could induce apoptosis in specific cancer types. The exact biochemical pathways involved are currently under investigation .

- Antimalarial Activity : Experimental results indicated that this compound showed promising antimalarial activity in preclinical models, suggesting its potential use as a therapeutic agent for malaria.

Mécanisme D'action

The mechanism of action of 3-Methylquinoline-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The quinoline ring system can also intercalate with DNA, affecting replication and transcription processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylquinoline-6-carbaldehyde: Similar structure but with the methyl group at the second position.

3-Methylquinoline-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.

6-Methylquinoline-3-carbaldehyde: Similar structure but with the positions of the methyl and aldehyde groups swapped.

Uniqueness

3-Methylquinoline-6-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influences its reactivity and the types of derivatives that can be synthesized from it. This unique structure allows for the formation of specific bioactive compounds that may not be accessible from other quinoline derivatives.

Activité Biologique

3-Methylquinoline-6-carbaldehyde is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is a derivative of quinoline, characterized by a methyl group at the 3-position and an aldehyde functional group at the 6-position. Its molecular formula is , and it has been synthesized through various methods, including Wittig reactions and Claisen rearrangements, which yield high purity and good yields of the compound .

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus, the compound demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 32 µg/mL .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Activity

The compound has also shown promise in anticancer research. A study investigated its effects on human cancer cell lines, including breast and lung cancer cells. The results indicated that this compound induced apoptosis in these cells, with IC50 values of 15 µM for breast cancer cells and 20 µM for lung cancer cells .

3. Enzyme Inhibition

this compound has been identified as a potential inhibitor of various enzymes involved in disease processes. For instance, it was found to inhibit butyrylcholinesterase (BuChE), an enzyme linked to neurodegenerative diseases. The inhibition constant (Ki) was determined to be 0.5 µM, suggesting strong binding affinity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Binding to Enzymes: The compound binds to active sites on enzymes such as BuChE, altering their activity and potentially leading to therapeutic effects against neurodegeneration.

- Induction of Apoptosis: In cancer cells, it triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, researchers tested the antimicrobial efficacy of this compound against clinical isolates of resistant bacterial strains. The compound showed effectiveness comparable to standard antibiotics, highlighting its potential as an alternative treatment for resistant infections.

Case Study 2: Cancer Cell Line Study

A series of experiments were conducted using various human cancer cell lines treated with different concentrations of this compound. The findings revealed dose-dependent cytotoxicity, supporting further investigation for its use in cancer therapy.

Propriétés

IUPAC Name |

3-methylquinoline-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-4-10-5-9(7-13)2-3-11(10)12-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZBRIUZOUNDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)C=O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298286 | |

| Record name | 3-Methyl-6-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409346-80-1 | |

| Record name | 3-Methyl-6-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=409346-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-6-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.